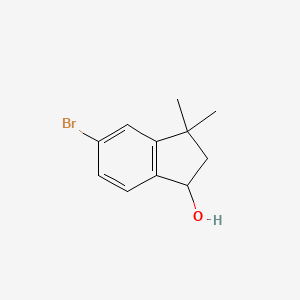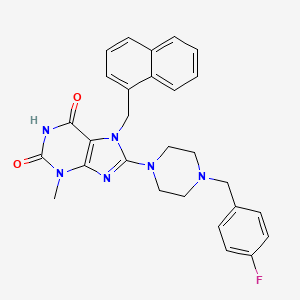
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H13BrO. It is a white to light yellow solid with a specific odor. This compound is often used as an intermediate in organic synthesis due to its unique structure and reactivity .
Métodos De Preparación
The synthesis of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can be achieved through various synthetic routes. One common method involves the bromination of 3,3-dimethyl-2,3-dihydro-1H-inden-1-ol using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group in the compound play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:
5-Bromo-3,3-dimethyl-2,3-dihydro-1H-inden-1-one: This compound is an oxidized form of this compound and has different reactivity and applications.
1H-Inden-1-ol, 2,3-dihydro-: This compound lacks the bromine atom and has different chemical properties and uses.
Indole derivatives: These compounds have a similar indene structure but with different substituents, leading to diverse biological activities and applications.
Propiedades
IUPAC Name |
5-bromo-3,3-dimethyl-1,2-dihydroinden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-11(2)6-10(13)8-4-3-7(12)5-9(8)11/h3-5,10,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAFCINZVXDETG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=C(C=C2)Br)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}propanoic acid](/img/structure/B2749018.png)

![N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2749020.png)
![2-(4-ethoxyphenyl)-5-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one](/img/structure/B2749022.png)
![N-[2-(3,4-difluorophenyl)-2-methylcyclopropyl]but-2-ynamide](/img/structure/B2749024.png)


![N-[(2-chlorophenyl)methyl]-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2749030.png)

![2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2749033.png)
![2-ethoxy-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]acetamide](/img/structure/B2749034.png)


